3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride
Overview
Description
3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl and a molecular weight of 229.75 g/mol. This compound is a derivative of 2,3,5-trimethylphenol and is commonly used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,3,5-trimethylphenol with epichlorohydrin followed by amination. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a suitable aminating agent, such as ammonia or an amine derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various substituted amines or ethers.
Scientific Research Applications
3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it serves as a building block in the development of new materials and catalysts.
Mechanism of Action
3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride is structurally similar to other compounds such as 3-(2,3,5-trimethylphenoxy)propanoic acid and 3-(2,3,5-trimethylphenoxy)pyrrolidine. its unique chemical properties and applications set it apart from these compounds. The compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields.
Comparison with Similar Compounds
3-(2,3,5-trimethylphenoxy)propanoic acid
3-(2,3,5-trimethylphenoxy)pyrrolidine
2,3,5-Trimethylphenol (Isopseudocumenol)
This comprehensive overview provides a detailed understanding of 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2,3,5-trimethylphenoxy)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13;/h7-8H,4-6,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQNEASHICXNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCN)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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